molecular formula C14H8N2O B14064967 Malononitrile, (2-hydroxy-1-(naphthylmethylene))- CAS No. 101756-32-5

Malononitrile, (2-hydroxy-1-(naphthylmethylene))-

Cat. No.: B14064967
CAS No.: 101756-32-5
M. Wt: 220.23 g/mol
InChI Key: UCDYXURSVIOOCB-UHFFFAOYSA-N
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Description

Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a naphthylmethylene group attached to a malononitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, typically involves the condensation of 2-hydroxy-1-naphthaldehyde with malononitrile. This reaction is often carried out under basic conditions, using catalysts such as piperidine or other amines to facilitate the Knoevenagel condensation . The reaction can be performed under reflux or at room temperature, depending on the desired yield and reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (2-hydroxy-1-(naphthylmethylene))-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as piperidine, sodium hydroxide, and potassium carbonate. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted alkenes, cyclic compounds, and polycyclic structures. These products often exhibit significant biological and chemical properties, making them valuable in research and industrial applications .

Properties

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O/c15-8-10(9-16)7-13-12-4-2-1-3-11(12)5-6-14(13)17/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDYXURSVIOOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90144164
Record name Malononitrile, (2-hydroxy-1-(naphthylmethylene))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101756-32-5
Record name Malononitrile, (2-hydroxy-1-(naphthylmethylene))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (2-hydroxy-1-(naphthylmethylene))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90144164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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